Conformational Impact: Ring Pucker and Amide Bond Preference vs. Trans Isomer
The (2S,4S) stereochemistry enforces a Cγ-endo ring pucker, while the (2S,4R) isomer adopts a Cγ-exo pucker [1]. This conformational difference results in distinct trans/cis amide bond ratios. In model peptides, Ac-Hyp-OMe ((2S,4R)) exhibits a stronger preference for the trans amide bond compared to Ac-clp-OMe ((2S,4S) analog), which has a weaker preference, mirroring Ac-Pro-OMe [2].
| Evidence Dimension | Pyrrolidine ring pucker and amide bond trans/cis ratio |
|---|---|
| Target Compound Data | Cγ-endo ring pucker; weaker trans amide bond preference |
| Comparator Or Baseline | (2S,4R)-4-hydroxyproline methyl ester (Cγ-exo pucker; stronger trans amide preference) |
| Quantified Difference | Qualitative conformational divergence; quantitative trans/cis ratios differ (exact values model-dependent) |
| Conditions | Density functional theory, spectroscopy, crystallography, and peptide model systems [1][2] |
Why This Matters
This conformational control is critical for designing peptides with specific backbone geometries and for probing stereoelectronic effects in protein folding.
- [1] Shoulders, M. D., Satyshur, K. A., Forest, K. T., & Raines, R. T. (2010). The aberrance of the 4S diastereomer of 4-hydroxyproline. Journal of the American Chemical Society, 132(31), 10857–10865. View Source
- [2] Shoulders, M. D., Guzei, I. A., & Raines, R. T. (2008). 4-Chloroprolines: Synthesis, conformational analysis, and effect on the collagen triple helix. Biopolymers, 89(5), 443–454. View Source
